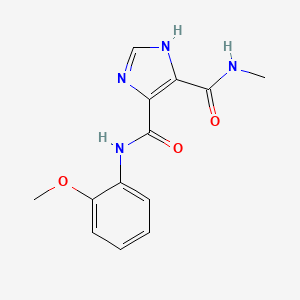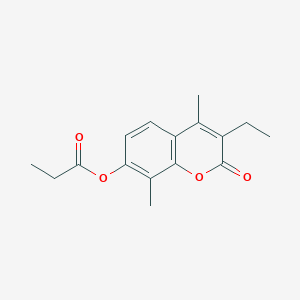
N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide, also known as MMPI, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in various fields of research, including cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide involves the inhibition of MMPs, which are enzymes that are involved in the degradation of extracellular matrix (ECM) proteins. MMPs play a crucial role in cancer cell invasion and metastasis by breaking down the ECM and allowing cancer cells to migrate to other parts of the body. N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide works by binding to the active site of MMPs and preventing them from degrading the ECM.
Biochemical and Physiological Effects
N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide inhibits cell proliferation, migration, and invasion. In addition, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide induces apoptosis, or programmed cell death, in cancer cells. In animal models of inflammation, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide reduces the production of inflammatory cytokines and chemokines, and reduces the severity of inflammation. Furthermore, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta and alpha-synuclein in animal models of Alzheimer's and Parkinson's disease, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide for lab experiments is its specificity for MMPs. N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide does not inhibit other enzymes, such as serine proteases, which are commonly inhibited by other MMP inhibitors. This specificity allows researchers to study the role of MMPs in various biological processes without the interference of other enzymes. However, one of the limitations of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide is its relatively low potency compared to other MMP inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
Direcciones Futuras
There are several future directions for research on N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide. One area of research is the development of more potent analogs of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide. This could improve the efficacy of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in cancer and other diseases. Another area of research is the investigation of the role of MMPs in other biological processes, such as wound healing and angiogenesis. Finally, the use of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in combination with other drugs, such as chemotherapy agents, could improve the efficacy of cancer treatment.
Métodos De Síntesis
The synthesis of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide involves the reaction of 2-methoxybenzoyl chloride with N-methylimidazole in the presence of a base, followed by the reaction with dimethylamine to form the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been extensively studied in scientific research for its potential therapeutic applications. One of the most promising areas of research is cancer treatment. N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound works by targeting the matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
In addition to cancer, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has also shown potential in the treatment of inflammation and neurodegenerative diseases. N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, and reduce the severity of inflammation in various animal models. Furthermore, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by inhibiting the production of amyloid-beta and alpha-synuclein, respectively.
Propiedades
IUPAC Name |
4-N-(2-methoxyphenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-14-12(18)10-11(16-7-15-10)13(19)17-8-5-3-4-6-9(8)20-2/h3-7H,1-2H3,(H,14,18)(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXIITLBXZWRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-4,5-dicarboxylic acid 4-[(2-methoxy-phenyl)-amide] 5-methylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5884460.png)

![N-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5884476.png)
![5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5884483.png)
![4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5884502.png)


![N-(3,5-dimethyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884517.png)
![N-[4-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5884521.png)


![4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B5884543.png)
![N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884549.png)
![3-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5884553.png)